molecular formula C18H22N2O3 B15148590 N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide

N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide

Katalognummer: B15148590
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: DILPMTJYQADEMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide is an organic compound characterized by the presence of a benzyl group, a furan ring, and a pentanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide typically involves the reaction of benzylamine with 5-methylfurfural under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and amidation. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted benzyl compounds.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine, hydrochloride

Uniqueness

N-benzyl-N’-[(5-methylfuran-2-yl)methyl]pentanediamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzyl group, furan ring, and pentanediamide backbone sets it apart from other similar compounds, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C18H22N2O3

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide

InChI

InChI=1S/C18H22N2O3/c1-14-10-11-16(23-14)13-20-18(22)9-5-8-17(21)19-12-15-6-3-2-4-7-15/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

DILPMTJYQADEMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)CNC(=O)CCCC(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.